5-Hydroxy-1-tetralone
Overview
Description
5-Hydroxy-1-tetralone: is an organic compound with the molecular formula C10H10O2 . It is also known by other names such as 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy- and 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one . This compound is characterized by a hydroxyl group attached to the fifth position of a tetralone structure, which is a partially hydrogenated naphthalene ring with a ketone group.
Mechanism of Action
Target of Action
5-Hydroxy-1-tetralone is primarily used as a fluorescent labeling reagent . It is used for the determination of glycosphingolipids from biological samples . Glycosphingolipids are a type of lipid that play crucial roles in various cellular functions, including cell-cell recognition and signal transduction .
Mode of Action
It is known to interact with glycosphingolipids, enabling their detection in biological samples . This interaction likely involves the compound’s hydroxy group, which can form hydrogen bonds with the glycosphingolipids .
Biochemical Pathways
This compound is involved in the biochemical pathway of glycosphingolipid detection . By binding to glycosphingolipids, it allows for their identification and quantification in biological samples . This can provide valuable information about the presence and concentration of these lipids, which are involved in various cellular processes .
Pharmacokinetics
As a small, hydrophobic molecule, it is likely to have good membrane permeability, which would facilitate its interaction with glycosphingolipids
Result of Action
The primary result of this compound’s action is the detection of glycosphingolipids in biological samples . This can provide valuable insights into the lipid composition of cells and tissues, and may aid in the diagnosis and monitoring of diseases associated with altered glycosphingolipid levels .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For example, the pH of the environment may affect its binding to glycosphingolipids Additionally, the presence of other molecules could potentially interfere with its action
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 5-Hydroxy-1-tetralone involves the catalytic reduction of 1,5-dihydroxynaphthalene . The process includes dissolving 1,5-dihydroxynaphthalene in an aqueous alcoholic solution and reacting it with gaseous hydrogen in the presence of a palladium catalyst and an alkali metal hydroxide . This method is known for its relatively mild reaction conditions and high yield of pure product.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, utilizing large-scale reactors and optimized conditions to ensure high efficiency and purity. The use of palladium catalysts and controlled hydrogenation conditions are crucial for maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1-tetralone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of 5-hydroxy-1-tetralol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
5-Hydroxy-1-tetralone has several applications in scientific research:
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-5-hydroxynaphthalen-1-one
- 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-
- 5-Hydroxy-α-tetralone
Comparison: 5-Hydroxy-1-tetralone is unique due to its specific hydroxyl group position and the presence of a ketone group. This structural arrangement allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various organic compounds. Its ability to act as a fluorescent labeling reagent and its role as a metabolite of certain drugs further highlight its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
5-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZCRZRQHFRBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057700 | |
Record name | 5-Hydroxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28315-93-7 | |
Record name | 5-Hydroxy-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28315-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-1-tetralone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028315937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXY-1-TETRALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8605DD71BS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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